

Technical Guide: Isotopic Purity of 1-BROMONONANE-D19

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Compound of Interest

Compound Name: **1-BROMONONANE-D19**

Cat. No.: **B1148699**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **1-BROMONONANE-D19**, a deuterated analog of 1-bromononane. This document outlines the key specifications, analytical methodologies for determining isotopic enrichment, and a logical workflow for quality assessment. The information presented is intended to support researchers in various fields, including drug development, metabolic studies, and as an internal standard in mass spectrometry-based quantitative analysis.

Quantitative Data Summary

The isotopic and chemical purity of **1-BROMONONANE-D19**, as reported by commercial suppliers, is summarized in the table below. These values are critical for ensuring the accuracy and reliability of experimental results.

Parameter	Specification	Supplier
Isotopic Purity (Atom % D)	98 atom % D	LGC Standards[1], CDN Isotopes[2]
Chemical Purity	min 98%	LGC Standards[1]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like **1-BROMONONANE-D19** relies on sophisticated analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of volatile and semi-volatile compounds.

Objective: To confirm the chemical identity and determine the isotopic enrichment of **1-BROMONONANE-D19** by analyzing its mass spectrum.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **1-BROMONONANE-D19** in a volatile organic solvent of high purity, such as hexane or dichloromethane, at a concentration of approximately 0.1-1 mg/mL.[\[3\]](#)
 - For headspace analysis, a sealed vial containing the sample is heated to allow volatile components to partition into the headspace before injection.[\[3\]](#)
- Instrumentation:
 - A gas chromatograph equipped with a mass selective detector (MSD) is used.
 - GC Column: A non-polar capillary column, such as a Zebron ZB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated alkanes.[\[4\]](#)
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.58 mL/min).[\[4\]](#)
- GC Conditions:

- Injector Temperature: Set to 250 °C.
- Injection Mode: Split injection with a high split ratio (e.g., 100:1) is used to prevent column overloading.^[4]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 3 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.^[4]
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 300 to cover the expected mass of the parent ion and its fragments.
 - Data Analysis: The mass spectrum of the **1-BROMONONANE-D19** peak is analyzed to determine the relative abundance of the fully deuterated species (C9D19Br) compared to its isotopologues containing fewer deuterium atoms (e.g., C9HD18Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative ¹H NMR spectroscopy is a precise method for determining the level of residual protons in a deuterated compound, thereby providing a direct measure of its isotopic purity.

Objective: To quantify the residual proton signals in **1-BROMONONANE-D19** to determine the deuterium enrichment.

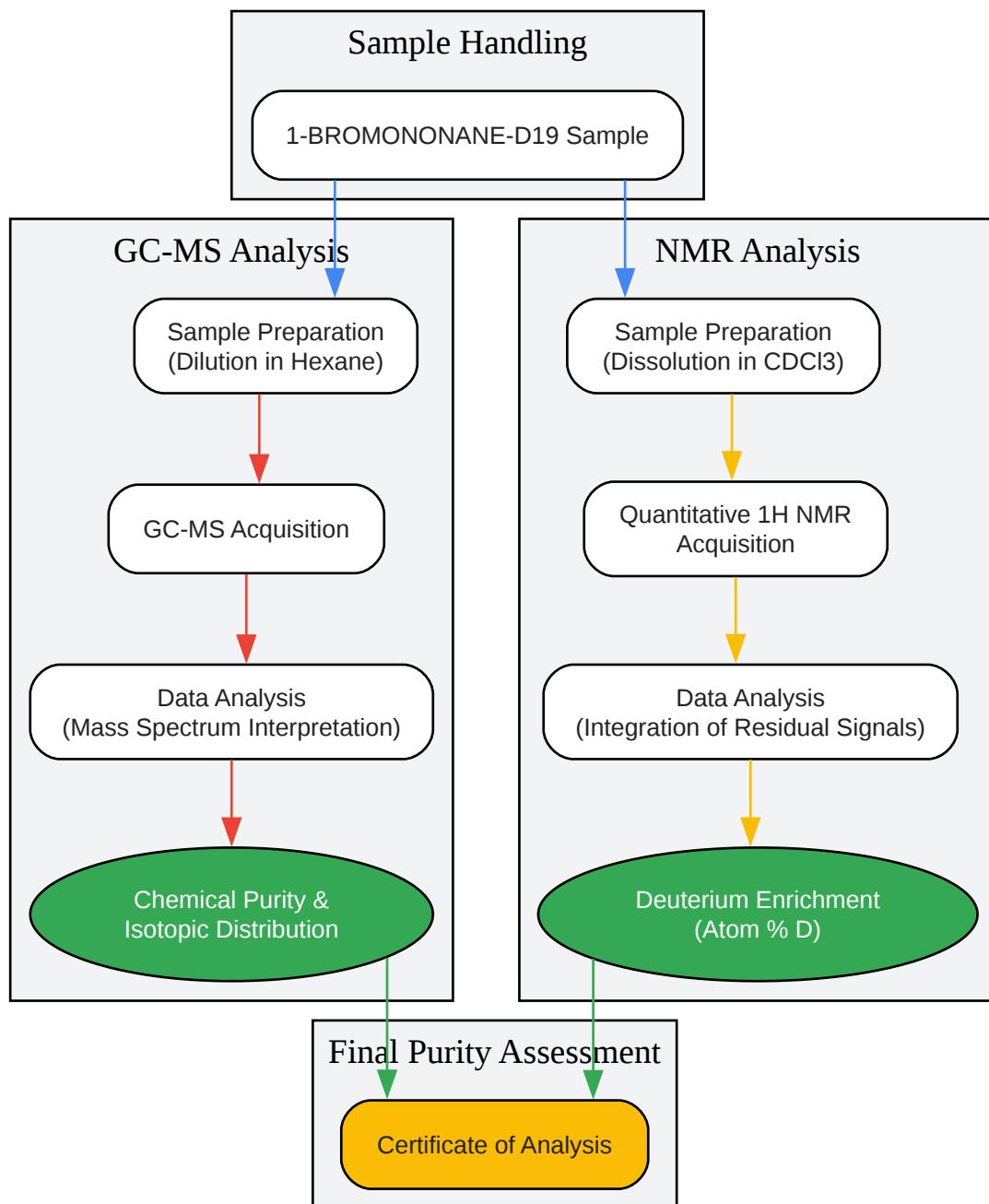
Methodology:

- Sample Preparation:

- Dissolve approximately 5-25 mg of **1-BROMONONANE-D19** in a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃).[\[5\]](#)
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[\[5\]](#)
- The final sample volume should be approximately 0.6-0.7 mL.[\[6\]](#)
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - The instrument is locked on the deuterium signal of the solvent.[\[5\]](#)
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is used.
 - Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of the residual proton signals should be used to ensure full relaxation and accurate quantification. A delay of 15 seconds is a conservative starting point.[\[7\]](#)
 - Number of Scans: A sufficient number of scans (e.g., 64 or 128) should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.[\[7\]](#)
 - Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected manually.
- Data Analysis:
 - The integrals of the residual proton signals are compared to the integral of a known internal standard of certified purity and concentration.
 - Alternatively, the percentage of residual protons can be estimated by comparing the integral of the residual ¹H signals to the integral of the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), if the solvent's deuterium enrichment is known.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of **1-BROMONONANE-D19**.



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Caption: Workflow for Isotopic Purity Determination of **1-BROMONONANE-D19**.

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